
8-((1,2-Diiodoethyl)thio)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((1,2-Diiodoethyl)thio)quinoline is a quinoline derivative that features a unique structure with two iodine atoms and a thioether linkage. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1,2-Diiodoethyl)thio)quinoline typically involves the introduction of the 1,2-diiodoethylthio group to the quinoline core. One common method is the reaction of 8-mercaptoquinoline with 1,2-diiodoethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 8-mercaptoquinoline attacks the carbon-iodine bond of 1,2-diiodoethane, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-((1,2-Diiodoethyl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Deiodinated quinoline derivatives
Substitution: Amino or thio-substituted quinoline derivatives
Aplicaciones Científicas De Investigación
8-((1,2-Diiodoethyl)thio)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of iodine atoms, which can enhance biological activity.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 8-((1,2-Diiodoethyl)thio)quinoline involves its interaction with molecular targets and pathways in biological systems. The presence of iodine atoms can enhance the compound’s ability to interact with proteins and enzymes, leading to inhibition of their activity. Additionally, the thioether linkage can facilitate the compound’s binding to specific molecular targets, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A well-known quinoline derivative with antimicrobial and anticancer properties.
8-Mercaptoquinoline: A precursor to 8-((1,2-Diiodoethyl)thio)quinoline, used in similar applications.
8-Aminoquinoline: Another quinoline derivative with potential therapeutic applications.
Uniqueness
This compound is unique due to the presence of two iodine atoms and a thioether linkage, which can enhance its biological activity and provide distinct chemical reactivity compared to other quinoline derivatives. The combination of these structural features makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H9I2NS |
|---|---|
Peso molecular |
441.07 g/mol |
Nombre IUPAC |
8-(1,2-diiodoethylsulfanyl)quinoline |
InChI |
InChI=1S/C11H9I2NS/c12-7-10(13)15-9-5-1-3-8-4-2-6-14-11(8)9/h1-6,10H,7H2 |
Clave InChI |
XQMJSFFIXSGXMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SC(CI)I)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


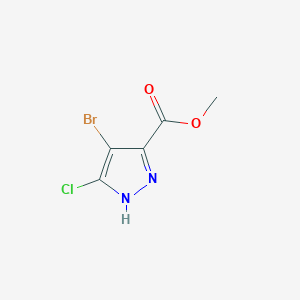
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
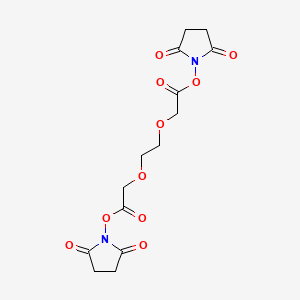
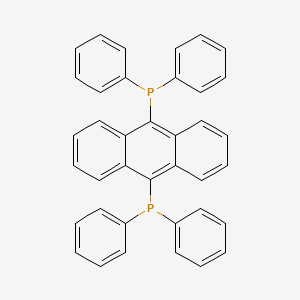
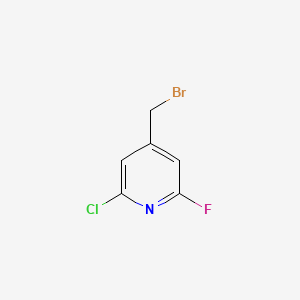
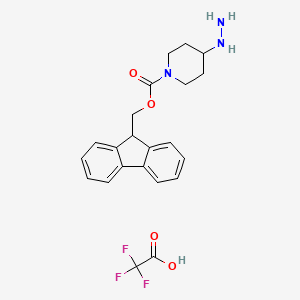




![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)

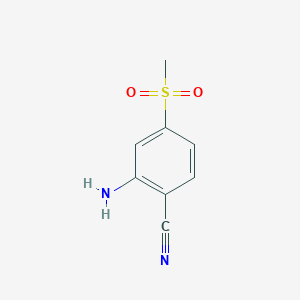
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
